molecular formula C11H13FN2O3 B2986367 1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol CAS No. 1286272-69-2

1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol

Cat. No. B2986367
CAS RN: 1286272-69-2
M. Wt: 240.234
InChI Key: ZAWPNGIZNNUZHU-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol is a chemical compound with the empirical formula C11H13FN2O3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol can be represented by the SMILES string [O-]N+C=C1)=C1N(CCC2)CC2O)=O . The InChI key for this compound is PUEOIIRRWGCFQJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of 1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol is 240.23 . It is a solid substance .

Scientific Research Applications

Reversible Fluorescence Probe Development

A study by Wang, Ni, and Shao (2016) in "Talanta" demonstrated the synthesis of a reversible fluorescent probe incorporating a 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol group into a 7-nitrobenzoxadiazole (NBD) fluorophore. This probe was developed based on the reversible redox reaction of 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol with oxidative ClO(-) and reductive ascorbic acid (AA). It displayed sensitive and selective On-Off-On fluorescent responses to ClO(-)/AA and was successfully applied to monitor the ClO(-)/AA redox cycle in living HeLa cells under physiological conditions (Wang, Ni, & Shao, 2016).

Corrosion Inhibition Studies

Kaya et al. (2016) in the "Journal of The Taiwan Institute of Chemical Engineers" explored the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron. Through quantum chemical calculations and molecular dynamics simulations, they investigated the global reactivity parameters and adsorption behaviors of these derivatives on Fe surfaces. The study revealed a correlation between these parameters and the inhibition efficiencies, providing insights into the application of piperidine derivatives in corrosion protection (Kaya et al., 2016).

Photostability and Photodegradation of Pharmaceuticals

Fasani et al. (2006) in "The Journal of Organic Chemistry" examined the intramolecular electron transfer in the photochemistry of some nitrophenyldihydropyridines, which can be structurally related to 1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol. They studied the photolability of these compounds, which are often used as drugs, and found that the fluorescence is quenched in nitrophenyl derivatives due to intramolecular electron transfer. This research highlights the importance of understanding photostability and photodegradation mechanisms in the development of pharmaceuticals (Fasani, Fagnoni, Dondi, & Albini, 2006).

Mechanism of Action

While the specific mechanism of action for 1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol is not available, related compounds such as piperidin-4-ol derivatives have been evaluated for their potential treatment of HIV . These compounds are believed to act as antagonists of the CCR5 receptor, which is essential for HIV-1 entry into cells .

properties

IUPAC Name

1-(3-fluoro-2-nitrophenyl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3/c12-9-2-1-3-10(11(9)14(16)17)13-6-4-8(15)5-7-13/h1-3,8,15H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWPNGIZNNUZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol

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